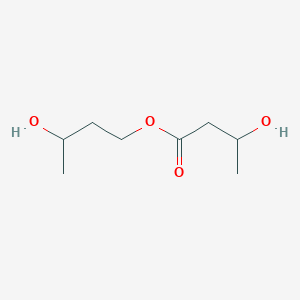

3-Hydroxybutyl-3-hydroxybutyrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H16O4 |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

3-hydroxybutyl 3-hydroxybutanoate |

InChI |

InChI=1S/C8H16O4/c1-6(9)3-4-12-8(11)5-7(2)10/h6-7,9-10H,3-5H2,1-2H3 |

InChI Key |

AOWPVIWVMWUSBD-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCOC(=O)CC(C)O)O |

Origin of Product |

United States |

Foundational & Exploratory

(R)-3-hydroxybutyl (R)-3-hydroxybutyrate foundational research

An In-Depth Technical Guide to (R)-3-hydroxybutyl (R)-3-hydroxybutyrate: From Foundational Research to Application

Executive Summary

(R)-3-hydroxybutyl (R)-3-hydroxybutyrate is a synthetically derived ketone monoester engineered to serve as a potent and efficient precursor to the body's natural ketone bodies. Upon ingestion, it is rapidly metabolized into (R)-3-hydroxybutyrate and (R)-1,3-butanediol, effectively inducing a state of therapeutic nutritional ketosis without the need for strict ketogenic dieting. This guide provides a comprehensive overview of its biochemical underpinnings, pharmacological profile, synthesis, and analytical validation. It is intended for researchers, clinicians, and drug development professionals exploring the vast therapeutic and ergogenic potential of exogenous ketones.

The Biochemical Rationale: Understanding Ketone Metabolism

To appreciate the significance of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, one must first understand the endogenous metabolic state it is designed to replicate: ketosis.

Endogenous Ketogenesis

Under conditions of low glucose availability—such as prolonged fasting, starvation, or intense exercise—the body initiates a metabolic shift.[1][2] The liver, in response to low insulin and high glucagon levels, begins to convert fatty acids into water-soluble molecules known as ketone bodies.[2][3] The primary ketone bodies are (R)-3-hydroxybutyrate (also known as β-hydroxybutyrate or BHB), acetoacetate (AcAc) , and acetone .[1][4] These molecules are then released into the bloodstream and transported to extrahepatic tissues, most notably the brain, heart, and skeletal muscle, where they are oxidized for energy.[1][5] This process is a critical survival mechanism, allowing the brain, which cannot directly use fatty acids for fuel, to maintain function when glucose is scarce.[1][6]

Nutritional Ketosis vs. Pathological Ketoacidosis

It is crucial to distinguish between physiological nutritional ketosis and the pathological state of diabetic ketoacidosis (DKA).

-

Nutritional Ketosis: A benign state where blood ketone levels are elevated, typically in the range of 0.5 to 3.0 mM.[2] This state can be achieved through a ketogenic diet or exogenous ketone supplementation and is associated with various therapeutic benefits.[7]

-

Diabetic Ketoacidosis (DKA): A life-threatening condition, primarily in type 1 diabetes, characterized by uncontrolled ketone production, leading to blood concentrations that can exceed 10-20 mM.[8][9] This overwhelms the blood's buffering capacity, causing severe metabolic acidosis.[9]

(R)-3-hydroxybutyl (R)-3-hydroxybutyrate is designed to safely induce and sustain nutritional ketosis, offering an alternative to the challenges of strict ketogenic diets, which can be unpalatable and may carry risks such as elevated cholesterol levels.[8][9][10]

Pharmacology and Metabolism of the Ketone Monoester

The efficacy of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate lies in its elegant and efficient metabolic pathway.

Mechanism of Action and Metabolic Fate

Following oral ingestion, the ketone monoester is not detected intact in the plasma, indicating rapid and complete hydrolysis by esterases in the gut, blood, and liver.[8][11] This cleavage yields two key molecules:

-

(R)-3-hydroxybutyrate (BHB): The body's most abundant and energy-efficient ketone body, which directly enters the circulatory system.[7]

-

(R)-1,3-butanediol: A non-toxic alcohol that is transported to the liver and converted into acetoacetate and subsequently (R)-3-hydroxybutyrate.[7][10][12]

This dual pathway ensures a rapid and sustained elevation of blood ketone levels.

Caption: Metabolic pathway of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate.

Pharmacokinetics

Human clinical studies have demonstrated a predictable, dose-dependent elevation in blood ketones following administration.[8][13] A single dose can elevate plasma BHB and AcAc levels within 1-2 hours.[8][11]

| Dose (mg/kg Body Weight) | BHB Cmax (mM) | AcAc Cmax (mM) | BHB Tmax (hours) | BHB Elimination Half-life (hours) |

| 140 | ~1.0 | ~0.5 | 1-2 | 0.8 - 3.1 |

| 357 | ~2.0 | ~0.8 | 1-2 | 0.8 - 3.1 |

| 714 | 3.30 | 1.19 | 1-2 | 0.8 - 3.1 |

| Data synthesized from Clarke et al. (2012).[8][11] |

The elimination half-life of BHB is relatively short (0.8–3.1 hours), while acetoacetate's is longer (8–14 hours).[8][11] The pharmacokinetics are complex, influenced by factors such as dose, formulation, and endogenous ketone production.[12][14]

Synthesis and Characterization: Ensuring Purity and Potency

The biological activity of this ketone ester is critically dependent on its stereochemistry. Therefore, synthesis strategies must be highly stereoselective. Enzymatic synthesis is the preferred route due to its high efficiency and mild reaction conditions.[15][16]

Chemo-enzymatic Synthesis from Racemic β-butyrolactone

This is an elegant and efficient method that leverages the high selectivity of the enzyme Candida antarctica lipase B (CAL-B).[15][17] The process begins with a racemic mixture and proceeds through several enzymatic and chemical steps to yield the final, enantiomerically pure product.[17][18]

Caption: Chemo-enzymatic synthesis workflow.

Detailed Synthesis Protocol (Chemo-enzymatic)

The causality behind this protocol is the exploitation of CAL-B's enantioselectivity. It preferentially hydrolyzes the (S)-enantiomer of β-butyrolactone, leaving the desired (R)-enantiomer untouched and available for subsequent reactions.

Step 1: Enzymatic Kinetic Resolution of Racemic β-butyrolactone [15]

-

Objective: To separate the (R) and (S) enantiomers.

-

Procedure:

-

In a suitable reaction vessel, dissolve racemic β-butyrolactone (1 equivalent) in methyl tert-butyl ether (MTBE).[15][19]

-

Add water (approx. 0.6 equivalents) and immobilized Candida antarctica lipase B (CAL-B).[15][19]

-

Stir the mixture at a controlled temperature (e.g., 25°C) for approximately 2 hours.[15][19]

-

Self-Validation: Monitor the reaction via chiral GC. The (S)-enantiomer peak will decrease as it is converted to (S)-3-hydroxybutanoic acid, while the (R)-enantiomer peak remains.

-

Work up the reaction mixture to separate the unreacted (R)-β-butyrolactone from the water-soluble (S)-3-hydroxybutanoic acid.

-

Step 2: Synthesis of Enantiopure Precursors

-

Objective: To convert (R)-β-butyrolactone into the two necessary components for the final reaction.

-

Procedure for (R)-ethyl-3-hydroxybutyrate:

-

React the purified (R)-β-butyrolactone with ethanol in the presence of a catalytic amount of sulfuric acid.[19]

-

Stir at room temperature until the reaction is complete (monitored by GC or TLC).

-

-

Procedure for (R)-1,3-butanediol:

-

This can be achieved by reducing (R)-β-butyrolactone or a derivative using a suitable reducing agent like sodium borohydride.[18]

-

Step 3: Final CAL-B Catalyzed Transesterification [7][16]

-

Objective: To couple the two (R)-precursors to form the final ketone ester.

-

Procedure:

-

Combine (R)-ethyl-3-hydroxybutyrate (1 equivalent) and (R)-1,3-butanediol (1 equivalent) in a reaction vessel with immobilized CAL-B.[16]

-

Conduct the reaction under reduced pressure (e.g., 80 mmHg) and gentle heating (e.g., 30°C).[7][19] This is a critical step to remove the ethanol byproduct, which drives the equilibrium towards the product side according to Le Chatelier's principle.

-

Self-Validation: Monitor the disappearance of reactants and the appearance of the product peak by GC.

-

Upon completion, filter to remove the reusable enzyme and purify the final product, typically by vacuum distillation.

-

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and stereochemistry of the final product.

-

Structural Elucidation: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the covalent structure of the molecule.[20]

-

Purity and Identity: Gas Chromatography (GC), often coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS), is used to assess purity and confirm molecular weight. Chiral phase GC is specifically used to determine enantiomeric excess.[7] High-Resolution Mass Spectrometry (HRMS) provides an exact mass for definitive formula confirmation.[7][20]

-

Quantification in Biological Matrices: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying the ketone ester and its metabolites in plasma, serum, and other biological fluids.[21][22]

Caption: Analytical workflow for plasma sample quantification.

Foundational Research and Applications

The ability to safely and rapidly induce ketosis has opened numerous avenues for therapeutic and performance-enhancing research.

-

Neurotherapeutics: Ketone bodies provide an alternative fuel source for the brain, which may bypass the impaired glucose metabolism seen in many neurodegenerative diseases like Alzheimer's and Parkinson's.[6][7][10][23] Research also suggests anti-inflammatory and neuroprotective effects.[6][24]

-

Epilepsy and Seizure Disorders: The anti-seizure properties of ketosis are well-documented. Ketone esters may exert these effects by increasing the GABA-to-glutamate ratio in the brain, promoting tonic inhibition.[24]

-

Ergogenic Aid: For athletes, ketones represent a highly efficient fuel that produces more ATP per unit of oxygen consumed compared to glucose.[9] Supplementation may improve endurance performance and aid in muscle recovery.[25][26]

-

Metabolic Health: Research is ongoing into the use of ketone esters for managing conditions related to metabolic syndrome and for preserving muscle mass in sarcopenia.[15][27]

Safety and Tolerability

In human studies, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate has been found to be generally safe and well-tolerated.[8][11] The primary adverse effects reported are mild, dose-dependent gastrointestinal issues.[8][9][13] It successfully elevates blood ketones without the atherogenic risk associated with high-fat ketogenic diets.[10]

Future Directions

While the foundational research is robust, the field is ripe for further exploration. Key future directions include:

-

Long-term Clinical Trials: Establishing the long-term safety and efficacy of the ketone monoester in various patient populations.

-

Formulation Optimization: Developing new delivery systems to modulate the pharmacokinetic profile for specific therapeutic applications.

-

Mechanistic Studies: Moving beyond its role as a fuel source to fully elucidate the signaling properties of BHB as an epigenetic modifier (HDAC inhibitor) and ligand for cell surface receptors.

References

- 1. Ketone bodies - Wikipedia [en.wikipedia.org]

- 2. Ketosis - Wikipedia [en.wikipedia.org]

- 3. Biochemistry, Ketone Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Ketone bodies: a review of physiology, pathophysiology and application of monitoring to diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ketone body metabolism and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iomcworld.org [iomcworld.org]

- 7. An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate [mdpi.com]

- 8. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cheryl & ethnovet: Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects [tryl2012.blogspot.com]

- 10. Oral 28-day and developmental toxicity studies of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The Population Pharmacokinetics of D-β-hydroxybutyrate Following Administration of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate. — Department of Physiology, Anatomy and Genetics (DPAG) [dpag.ox.ac.uk]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Efficient synthesis of the ketone body ester (R)-3-hydroxybutyryl-(R)-3-hydroxybutyrate and its (S,S) enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Quantitative Determination of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate (Ketone Ester) and Its Metabolites Beta-hydroxybutyrate, 1-3-Butanediol, and Acetoacetate in Human Plasma Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. globalscienceresearchjournals.org [globalscienceresearchjournals.org]

- 24. cureangelman.org [cureangelman.org]

- 25. medicaltransformationcenter.com [medicaltransformationcenter.com]

- 26. Frontiers | Evaluation of Acute Supplementation With the Ketone Ester (R)-3-Hydroxybutyl-(R)-3-Hydroxybutyrate (deltaG) in Healthy Volunteers by Cardiac and Skeletal Muscle 31P Magnetic Resonance Spectroscopy [frontiersin.org]

- 27. journals.physiology.org [journals.physiology.org]

An In-Depth Technical Guide to 3-Hydroxybutyl-3-hydroxybutyrate: Synthesis, Mechanism of Action, and Applications

<

Executive Summary: (R)-3-hydroxybutyl (R)-3-hydroxybutyrate is a synthetically derived ketone monoester engineered to induce a state of nutritional ketosis. This molecule serves as a potent precursor to the ketone bodies (R)-3-hydroxybutyrate and acetoacetate, offering significant therapeutic and performance-enhancing potential.[1] This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing its synthesis, metabolic fate, mechanism of action, and analytical characterization. We delve into the causality behind synthetic choices, provide detailed experimental protocols, and explore the compound's physiological effects, grounding all claims in authoritative scientific literature.

Introduction: The Rationale for Exogenous Ketones

Nutritional ketosis, a metabolic state characterized by elevated levels of ketone bodies in the blood, is typically achieved through prolonged fasting or adherence to a very low-carbohydrate, high-fat ketogenic diet.[2][3] The primary ketone bodies—β-hydroxybutyrate (BHB), acetoacetate, and acetone—are produced in the liver from fatty acids and serve as an alternative energy source for extrahepatic tissues, including the brain, heart, and skeletal muscle, particularly when glucose availability is low.[4][5]

The therapeutic potential of ketosis is an area of intense research, with studies suggesting benefits for a range of conditions including epilepsy, neurodegenerative diseases like Alzheimer's and Parkinson's, and metabolic disorders such as type 2 diabetes.[6][7][8] However, the restrictive nature of the ketogenic diet presents significant adherence challenges. Exogenous ketone supplements, such as 3-hydroxybutyl-3-hydroxybutyrate, were developed to provide a practical and reliable method for inducing ketosis without the need for drastic dietary modifications.[8][9] This ketone monoester is rapidly hydrolyzed in the body to yield one molecule of (R)-3-hydroxybutyrate (D-BHB) and one molecule of (R)-1,3-butanediol, which is then converted by the liver into additional ketone bodies.[3][10]

Synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate

The synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate with high stereochemical purity is paramount, as the biological activity resides in the (R,R) stereoisomer. Enzymatic methods are highly favored for their exceptional stereoselectivity and mild reaction conditions.[1][11]

Dominant Synthesis Pathway: Enzymatic Transesterification

The most robust and widely adopted method for synthesizing the (R,R) isomer is via enzymatic transesterification, leveraging the high selectivity of lipases, particularly Candida antarctica lipase B (CAL-B).[11][12] This approach mitigates the formation of undesirable stereoisomers and avoids the harsh conditions often required in traditional chemical synthesis.

The core of this strategy is the reaction between two enantiomerically pure precursors:

-

An ester of (R)-3-hydroxybutyric acid (e.g., ethyl (R)-3-hydroxybutyrate)

-

(R)-1,3-butanediol

Causality of Experimental Design: The choice of CAL-B is critical due to its proven efficacy in selectively catalyzing reactions with these specific chiral substrates.[12] The reaction is typically conducted under reduced pressure to facilitate the removal of the alcohol byproduct (e.g., ethanol), which, according to Le Chatelier's principle, drives the equilibrium toward the formation of the desired ester product.[11]

Workflow for Enzymatic Synthesis and Purification

The synthesis can be conceptualized as a multi-stage process, often starting from racemic mixtures that are resolved using the same selective enzyme.

Detailed Experimental Protocol: Chemo-enzymatic Synthesis

This protocol is adapted from established methodologies and begins with the kinetic resolution of racemic β-butyrolactone.[1][13][14]

Part A: Synthesis of (R)-ethyl-3-hydroxybutyrate via Kinetic Resolution

-

Vessel Preparation: To a suitable reaction vessel, add racemic β-butyrolactone (1.0 eq), methyl tert-butyl ether (MTBE) as the solvent, and water (0.6 eq).[13]

-

Enzymatic Reaction: Add immobilized Candida antarctica lipase B (CAL-B) (e.g., Novozym 435) to the mixture.[13] The enzyme will selectively hydrolyze the (S)-enantiomer into (S)-3-hydroxybutanoic acid.

-

Incubation: Stir the mixture at room temperature (e.g., 25°C) for approximately 2 hours.[13] Monitor the reaction progress via chiral gas chromatography (GC) to confirm consumption of the (S)-lactone.

-

Workup: Perform an aqueous workup to separate the phases. The unreacted (R)-β-butyrolactone remains in the organic MTBE layer, while the (S)-3-hydroxybutanoic acid salt moves to the aqueous layer.

-

Esterification: Isolate the organic layer containing (R)-β-butyrolactone. React it with ethanol in the presence of a catalytic amount of sulfuric acid (e.g., 0.2% v/v) at 25°C for 48 hours to yield (R)-ethyl-3-hydroxybutyrate.[14]

-

Purification: Purify the resulting (R)-ethyl-3-hydroxybutyrate by vacuum distillation.

Part B: Synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate

-

Reactant Mixture: In a reaction vessel, combine purified (R)-ethyl-3-hydroxybutyrate (1.0 eq), (R)-1,3-butanediol (1.0 eq), and immobilized CAL-B.[12][14]

-

Reaction Conditions: Gently agitate the mixture at a controlled temperature (e.g., 30-40°C) under reduced pressure (e.g., 80 mmHg).[11][14] The vacuum is essential for removing the ethanol byproduct, which drives the reaction to completion.

-

Monitoring: Monitor the formation of the final product using GC or High-Performance Liquid Chromatography (HPLC). The reaction typically proceeds for several hours (e.g., 6 hours).[12]

-

Enzyme Removal: Once the reaction is complete, filter the mixture to remove the immobilized enzyme, which can be washed and potentially reused.

-

Final Purification: Purify the crude product by vacuum distillation to remove any unreacted starting materials, yielding the final (R)-3-hydroxybutyl (R)-3-hydroxybutyrate product with high purity (e.g., ≥97.5%).[15]

Mechanism of Action and Metabolic Fate

Upon oral ingestion, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate is not detected intact in the bloodstream, indicating rapid and complete hydrolysis by gut and hepatic esterases.[9][10]

Hydrolysis and Metabolite Generation

The ester bond is cleaved to release two key metabolites:

-

(R)-3-hydroxybutyrate (D-BHB): The primary, biologically active ketone body.

-

(R)-1,3-butanediol (BDO): A ketone precursor alcohol.

(R)-1,3-butanediol is transported to the liver, where it is metabolized by alcohol dehydrogenase and aldehyde dehydrogenase into acetoacetate and subsequently D-BHB.[3][10] This dual-stage delivery mechanism results in a rapid and sustained elevation of blood ketone levels.[16]

Pharmacokinetics

Studies in healthy adults have characterized the pharmacokinetic profile of this ketone monoester. Following a single oral dose, blood levels of BHB and acetoacetate rise significantly, peaking within 1-2 hours.[5][9] At a dose of 714 mg/kg, maximum plasma concentrations can reach approximately 3.3 mM for BHB and 1.2 mM for acetoacetate.[9] The elimination half-life for BHB is relatively short, ranging from 0.8 to 3.1 hours, while acetoacetate has a longer half-life of 8 to 14 hours.[9][16]

| Parameter | D-β-hydroxybutyrate (BHB) | Acetoacetate (AcAc) |

| Time to Max. Concentration (Tmax) | 1–2 hours | 1–2 hours |

| Max. Concentration (Cmax) at 714 mg/kg | ~3.30 mM | ~1.19 mM |

| Elimination Half-life (t½) | 0.8–3.1 hours | 8–14 hours |

Physiological and Signaling Effects

Beyond its role as an energy substrate, D-BHB is now recognized as a signaling molecule with pleiotropic effects.[17][18]

-

Energy Metabolism: Ketone bodies provide a more energy-efficient fuel source than glucose, increasing the energy derived per unit of oxygen consumed.[5][19] This enhanced metabolic efficiency is particularly beneficial for high-energy-demand organs like the brain and heart.[19]

-

HDAC Inhibition: D-BHB is a potent endogenous inhibitor of class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[2][20] By inhibiting HDACs, BHB increases global histone acetylation, leading to changes in gene expression.[20] This mechanism is linked to the upregulation of genes involved in oxidative stress resistance, such as FOXO3A and MT2, conferring neuroprotective effects.[20][21]

-

Inflammasome Regulation: BHB has been shown to inhibit the NLRP3 inflammasome, a key component of the innate immune system involved in inflammation.[16] This anti-inflammatory action may contribute to its therapeutic benefits in a variety of disease states.

-

Receptor Agonism: D-BHB acts as a ligand for specific G-protein-coupled receptors, such as the hydroxycarboxylic acid receptor 2 (HCA2), which can modulate lipolysis and sympathetic tone.[2][17]

Analytical Methods for Characterization

Rigorous analytical chemistry is essential for verifying the identity, purity, and stereochemistry of synthesized this compound and for quantifying its metabolites in biological matrices.

Structural and Purity Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for confirming the molecular structure of the final ester.[22] Specific chemical shifts and coupling constants provide unambiguous evidence of the correct connectivity. Quantitative NMR (qNMR) can be used to determine purity against a certified internal standard.

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV, RI, or MS) is used to assess purity and quantify the compound. Chiral HPLC methods are crucial for determining the enantiomeric excess and ensuring the desired (R,R) stereochemistry.[23][24]

-

Mass Spectrometry (MS): Often coupled with GC or LC, MS confirms the molecular weight of the compound and its fragments, providing definitive identification.

Protocol: HPLC-MS for Metabolite Quantification in Plasma

-

Sample Preparation: Precipitate plasma proteins by adding a cold organic solvent (e.g., acetonitrile) containing an appropriate internal standard (e.g., a stable isotope-labeled version of BHB). Vortex and centrifuge to pellet the proteins.

-

Supernatant Extraction: Carefully collect the supernatant and evaporate it to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a mobile phase-compatible solvent.

-

LC-MS/MS Analysis: Inject the sample onto a suitable HPLC column (e.g., a C18 or HILIC column) connected to a tandem mass spectrometer.

-

Quantification: Use a multiple reaction monitoring (MRM) method to specifically detect and quantify the parent-to-daughter ion transitions for BHB, acetoacetate, and BDO, comparing their peak areas to those of the internal standards to construct a calibration curve.

Therapeutic Potential and Applications

The ability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate to safely and effectively induce ketosis opens up numerous avenues for research and therapeutic application.

-

Neurodegenerative Diseases: By providing an alternative fuel for the brain, ketones can bypass deficits in glucose metabolism associated with Alzheimer's and Parkinson's disease.[25] The neuroprotective effects via HDAC inhibition and reduced oxidative stress are also highly relevant.[25]

-

Metabolic Health: Exogenous ketones have been shown to lower blood glucose and improve insulin sensitivity, highlighting their potential for managing type 2 diabetes and related conditions.[6][7]

-

Physical Performance: Ketones can serve as an efficient energy source during prolonged exercise, potentially sparing muscle glycogen and improving endurance.[15]

-

Cardiovascular Health: Studies suggest exogenous ketones can improve cardiac metabolism and function, particularly in models of heart failure.[6][7]

-

Psychiatric Disorders: Emerging research indicates that brain energy deficits are implicated in disorders like anxiety and depression, suggesting a potential therapeutic role for exogenous ketones.[8][25]

Conclusion and Future Directions

(R)-3-hydroxybutyl (R)-3-hydroxybutyrate represents a significant advancement in metabolic science, providing a powerful tool to investigate the physiological effects of ketosis and offering a promising therapeutic strategy for a wide range of clinical conditions. The enzymatic synthesis pathways described herein offer a reliable route to high-purity, stereospecific material. Future research will likely focus on optimizing formulations for sustained release, exploring its efficacy in long-term clinical trials for various diseases, and further elucidating the complex signaling pathways modulated by its primary metabolite, D-β-hydroxybutyrate.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. β-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 3. Ketone ester effects on metabolism and transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Exogenous ketone supplementation: an emerging tool for physiologists with potential as a metabolic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benefits and Applications of Exogenous Ketone Supplements - KetoNutrition [ketonutrition.org]

- 9. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate | MDPI [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. acnfp.food.gov.uk [acnfp.food.gov.uk]

- 16. researchgate.net [researchgate.net]

- 17. β-hydroxybutyrate: Much more than a metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 18. β-Hydroxybutyrate: A Signaling Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Oral 28-day and developmental toxicity studies of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The New Ketone Alphabet Soup: BHB, HCA, and HDAC - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. WO2014140308A1 - Process for producing (r)-3-hydroxybutyl (r)-3-hydroxybutyrate - Google Patents [patents.google.com]

- 24. EP2984066B1 - Process for producing (r)-3-hydroxybutyl (r)-3-hydroxybutyrate - Google Patents [patents.google.com]

- 25. academic.oup.com [academic.oup.com]

Metabolic pathway of 3-Hydroxybutyl-3-hydroxybutyrate in vivo

Initiating Metabolic Exploration

I'm now starting a deep dive into the metabolic pathway of 3-Hydroxybutyl-3-hydroxybutyrate (BHB-HBA) in vivo. My primary focus is on understanding its absorption, distribution, and metabolism, so I will start by using Google searches to gather authoritative information. I want to build a foundational understanding before delving further.

Expanding Search Parameters

I've broadened my search parameters to include excretion and ADME of BHB-HBA, focusing on key enzymes, transporters, and its conversion to ketone bodies. I'm also looking at established experimental protocols for similar compounds, like in vivo and in vitro studies, and analytical techniques. I'm actively seeking pharmacokinetic data to support my forthcoming technical guide. The guide will introduce BHB-HBA and its significance, then detail its metabolic pathway with citations, and end with experimental protocols and a Graphviz diagram.

Deepening Pathway Investigation

I'm now zeroing in on the detailed biochemical conversions. I'm focusing on the enzymes, transporters, and entry points into central metabolism. Parallel to this, I'm finding experimental protocols for related compounds, including in vivo and in vitro studies. I'm also actively pursuing quantitative pharmacokinetic data to populate my guide, which will feature a Graphviz diagram and detailed experimental protocols. The guide will also include a comprehensive list of references with clickable links.

Reviewing Metabolic Pathways

I've initiated a deep dive into the metabolic pathways of this compound (BHB-HBA), focusing particularly on the (R)-3-hydroxybutyl (R)-3-hydroxybutyrate stereoisomer, a common ketone monoester. My research aims to map out its journey through the body and assess its physiological effects.

Structuring the Guide Framework

I've decided on the initial structure for the technical guide. It will begin with an introduction to BHB-HBA as an exogenous ketone source, moving on to absorption and hydrolysis, and then delving into the hepatic metabolism of (R)-1,3-butanediol. These initial sections establish the foundation, derived from the core search results, to guide the in-depth understanding required.

Defining Guide Structure

I've outlined a detailed structure for the technical guide. It begins with an introduction to BHB-HBA and its role in ketosis, followed by sections on absorption and hepatic metabolism of (R)-1,3-butanediol. I then focus on keto-utilization and the pharmacokinetics of exogenous ketosis, concluding with experimental methodologies for studying BHB-HBA metabolism, to thoroughly explain the process.

Outlining Guide Content

I'm now integrating initial search findings to flesh out the technical guide's content. I've detailed the steps, starting with BHB-HBA's introduction as an exogenous ketone source, through absorption and hepatic metabolism of (R)-1,3-butanediol. I have incorporated a focus on ketone utilization, and plan to include the pharmacokinetics of exogenous ketosis to inform experimental methodologies. Finally, I will analyze variables that will affect the metabolic fate of BHB-HBA.

Outlining Guide Details

I'm now outlining the detailed content of the guide, using the search results as a base. I'll describe BHB-HBA's introduction as an exogenous ketone, the process of absorption and hepatic metabolism of (R)-1,3-butanediol. I plan to detail ketone utilization, plus the pharmacokinetics of exogenous ketosis to help inform future experimental methodologies, and then also, analyze variables that can affect metabolic outcomes.

Mapping the Pathway's Journey

I'm now fully immersed in outlining the technical guide. Based on the initial searches, I've defined the scope. The guide will begin by introducing BHB-HBA and its role as an exogenous ketone source, followed by sections on absorption and hepatic metabolism of (R)-1,3-butanediol. I plan to detail ketone utilization, plus the pharmacokinetics of exogenous ketosis to help inform future experimental methodologies, and then also, analyze variables that can affect metabolic outcomes. The information is now synthesized.

A Technical Guide to (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate: A Pro-Signaling Molecule for Therapeutic Advancement

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

Executive Summary

(R)-3-hydroxybutyl (R)-3-hydroxybutyrate is a ketone monoester (KME) that serves as a stable, palatable, and orally available precursor to the potent signaling molecule D-β-hydroxybutyrate (BHB).[1][2] Upon ingestion, it is efficiently hydrolyzed, leading to a significant and sustained elevation of blood ketone levels, thereby bypassing the challenges associated with ketogenic diets or ketone salt administration.[3][4] This guide provides an in-depth exploration of the metabolic journey of this KME to its active signaling form, BHB, and elucidates the core signaling mechanisms—including epigenetic modulation and receptor-mediated pathways—that underpin its therapeutic potential. We further provide field-proven experimental protocols and analytical methodologies to empower researchers to effectively investigate and harness the pleiotropic effects of this compound in preclinical and clinical development.

Introduction: Beyond an Energy Substrate

For decades, ketone bodies, primarily D-β-hydroxybutyrate (BHB), were viewed merely as alternative energy substrates for the brain and peripheral tissues during periods of glucose scarcity, such as fasting or strenuous exercise.[5][6] However, a paradigm shift in our understanding has revealed BHB as a multifaceted signaling molecule with profound effects on gene expression, inflammation, and cellular stress resistance.[7][8][9] The primary challenge in leveraging these benefits has been the practical difficulty of inducing sustained ketosis. The ketogenic diet is often unpalatable and poorly tolerated, while ketone salts carry a high sodium load and risk of acidosis.[1][10]

(R)-3-hydroxybutyl (R)-3-hydroxybutyrate (BHB-HB) emerges as a superior solution. This ketone monoester is a synthetically produced compound that delivers BHB efficiently and safely.[3][4] This technical guide moves beyond the bioenergetic role of ketones to provide a comprehensive overview of BHB-HB as a pro-signaling molecule. We will detail its conversion to the active metabolite BHB, dissect the downstream signaling cascades, and present validated methodologies for its study, thereby providing a foundational framework for its application in therapeutic research and development.

Section 1: Pharmacokinetics and Metabolism - The Journey to a Signaling Molecule

The efficacy of BHB-HB as a signaling precursor hinges on its unique metabolic pathway. Unlike direct administration of BHB, which can be challenging, the ester form provides a controlled-release mechanism.

Following oral administration, BHB-HB is not detected intact in plasma, indicating rapid and complete hydrolysis by gut and liver esterases.[3][4][11] This cleavage yields two ketogenic molecules:

-

D-β-hydroxybutyrate (BHB): The primary signaling molecule, directly absorbed into circulation.

-

(R)-1,3-butanediol: A non-toxic alcohol that is transported to the liver and subsequently oxidized to acetoacetate and more BHB.[1][11]

This dual ketogenic effect results in a rapid and sustained elevation of plasma BHB concentrations, reaching millimolar levels within 1-2 hours of ingestion.[12] This metabolic conversion is a critical design feature, maximizing the ketogenic and signaling potential from a single, palatable precursor.[1]

Caption: Metabolic fate of oral (R)-3-hydroxybutyl (R)-3-hydroxybutyrate.

Quantitative Pharmacokinetic Data

Human studies have characterized the pharmacokinetic profile of BHB following KME administration. The data clearly demonstrate a dose-dependent increase in plasma ketone levels.

| Parameter | Dose: 140 mg/kg | Dose: 357 mg/kg | Dose: 714 mg/kg |

| BHB Cmax (mM) | ~1.0 | ~2.0 | ~3.30 |

| AcAc Cmax (mM) | ~0.4 | ~0.7 | ~1.19 |

| Tmax (hours) | 1-2 | 1-2 | 1-2 |

| BHB Half-life (hours) | 0.8 - 3.1 | 0.8 - 3.1 | 0.8 - 3.1 |

| Table 1: Summary of pharmacokinetic parameters of BHB and Acetoacetate (AcAc) in healthy adults following a single oral dose of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate. Data compiled from Clarke et al., 2012.[3][12] |

Section 2: The Core Signaling Mechanisms of D-β-Hydroxybutyrate (BHB)

The therapeutic value of BHB-HB is realized through the diverse signaling functions of its metabolic product, BHB. These actions are distinct from its role as an energy source and occur at physiological concentrations achieved through KME supplementation.

Epigenetic Regulation via HDAC Inhibition

A primary signaling function of BHB is its role as an endogenous inhibitor of Class I and IIa histone deacetylases (HDACs).[5][6][13] By inhibiting HDACs, BHB shifts the cellular epigenetic landscape towards a state of histone hyperacetylation. This modification relaxes chromatin structure, making DNA more accessible for transcription.

Causality: This mechanism directly links metabolic state to gene expression. Increased histone acetylation in the promoter regions of specific genes enhances their transcription. This leads to the upregulation of proteins involved in:

-

Neuroprotection: Increased expression of Brain-Derived Neurotrophic Factor (BDNF) promotes neuronal survival and synaptic plasticity.[5][14]

-

Antioxidant Defense: Upregulation of genes like FOXO3a and those controlled by NRF2 enhances cellular resistance to oxidative stress.[5]

Caption: BHB acts as an HDAC inhibitor to modulate gene expression.

Receptor-Mediated Signaling

BHB also functions as an extracellular ligand, directly binding to and activating specific G-protein coupled receptors (GPCRs) on the cell surface.[6][7]

-

Hydroxycarboxylic Acid Receptor 2 (HCAR2, also GPR109A): Activation of HCAR2 on immune cells (like microglia) and adipocytes leads to potent anti-inflammatory and anti-lipolytic effects.[7][8] This is a key mechanism by which ketosis can quell inflammation.

-

Free Fatty Acid Receptor 3 (FFAR3): Expressed in sympathetic ganglia, FFAR3 activation by BHB may play a role in regulating overall body metabolism and glucose homeostasis.[7]

Causality: Receptor binding initiates intracellular signaling cascades. For instance, HCAR2 activation inhibits the NF-κB pathway, reducing the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[8]

Caption: Receptor-mediated anti-inflammatory signaling by BHB.

Modulation of the Inflammasome

Beyond GPCR signaling, BHB directly inhibits the activation of the NOD-like receptor pyrin-domain containing 3 (NLRP3) inflammasome.[15][16] The NLRP3 inflammasome is a critical component of the innate immune system that, when overactivated, contributes to chronic inflammation in a host of diseases. BHB's ability to suppress its activation represents a powerful anti-inflammatory mechanism.

Section 3: Methodologies for Studying BHB-HB Signaling

This section provides validated protocols and workflows for researchers investigating the effects of BHB-HB. These methods are designed to be self-validating, ensuring robust and reproducible data.

In Vivo Experimental Design: Neuroprotection Model

Rationale: Using the KME (BHB-HB) is advantageous for in vivo studies as it provides a palatable, non-acidic, and sustained source of BHB, closely mimicking a physiological state of ketosis without the confounding variables of a high-fat diet.[3][10] The following protocol is adapted from a traumatic brain injury (TBI) model where the KME demonstrated significant neuroprotective effects.[17]

Protocol: TBI Neuroprotection Study in Rats

-

Animal Model: Use male Sprague Dawley rats (250-300g).

-

Acclimation: Acclimate animals for 7 days with standard chow and water ad libitum.

-

Group Allocation: Randomly assign rats to four groups: (1) Sham + Water, (2) Sham + KME, (3) TBI + Water, (4) TBI + KME.

-

TBI Induction: Induce moderate TBI using a controlled cortical impact (CCI) device on anesthetized animals in the TBI groups. Sham animals undergo the same surgical procedure without the impact.

-

KME Administration:

-

Immediately following surgery, administer the first dose.

-

Oral Gavage: Provide (R)-3-hydroxybutyl (R)-3-hydroxybutyrate at a dose of 0.5 ml/kg body weight once daily.[17] The control group receives an equivalent volume of water.

-

Drinking Water: Supplement the drinking water with 0.3% (v/v) KME ad libitum to ensure continuous exposure.[17]

-

-

Duration: Continue treatment for 30 days post-injury.

-

Behavioral Assessment: Perform neurobehavioral scoring (e.g., Neurobehavioral Severity Scale-Revised, NSS-R) at baseline and weekly post-injury to assess motor and sensory deficits.

-

Tissue Collection: At the end of the study, perfuse animals and collect brain tissue for histological and molecular analysis.

Quantification of BHB-HB and its Metabolites via LC-MS

Rationale: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately quantifying BHB-HB and its metabolites (BHB, 1,3-butanediol, acetoacetate) in plasma.[18][19] Its high specificity and sensitivity are superior to enzymatic assays or semi-quantitative dipstick tests, which can lack precision and may not detect BHB at all.[20]

Protocol: Plasma Ketone Analysis

-

Sample Collection: Collect blood in EDTA tubes and centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.

-

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 200 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., deuterated BHB).

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube for analysis.

-

-

LC-MS/MS Analysis:

-

Method 1 (BHB-HB, BHB, 1,3-Butanediol): Use a reverse-phase C18 column.[18]

-

Method 2 (Acetoacetate): Use a hydrophilic interaction liquid chromatography (HILIC) column, as acetoacetate is unstable and poorly retained on C18 columns.[18]

-

Run samples using a validated gradient elution method and detect analytes using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

-

| Parameter | Value (for C18 method) |

| LC Column | C18, e.g., 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS Ionization | Electrospray Ionization (ESI), Negative Mode |

| Table 2: Example LC-MS parameters for ketone analysis. Specific transitions and gradient conditions must be optimized for the instrument in use.[18] |

Assessing Downstream Signaling Events

Rationale: To connect the administration of BHB-HB to its molecular effects, it is essential to measure the downstream consequences of its signaling activity in the target tissue (e.g., brain cortex or hippocampus).

Workflow:

-

Tissue Homogenization: Homogenize collected brain tissue in appropriate lysis buffers (e.g., RIPA buffer for protein, TRIzol for RNA).

-

Western Blotting for Histone Acetylation:

-

Isolate nuclear proteins using a nuclear extraction kit.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe with primary antibodies against acetylated histones (e.g., anti-acetyl-H3K9) and total histone H3 (as a loading control).

-

Detect with a chemiluminescent substrate. An increase in the acetyl-H3/total H3 ratio in the KME group would validate the HDAC inhibition mechanism.

-

-

qRT-PCR for Gene Expression:

-

Extract total RNA and synthesize cDNA.

-

Perform quantitative real-time PCR using primers for target genes like Bdnf and Nrf2, and a housekeeping gene (e.g., Gapdh) for normalization.

-

Analyze data using the ΔΔCt method to determine fold-change in expression.

-

-

Immunohistochemistry (IHC) for Neuroinflammation:

-

Use fixed, paraffin-embedded, or frozen brain sections.

-

Perform antigen retrieval.

-

Incubate with primary antibodies against Iba1 (microglia) and GFAP (astrocytes).[17]

-

Use a fluorescently labeled secondary antibody and image with a confocal microscope.

-

Quantify the fluorescent area or cell count to assess changes in gliosis.

-

Caption: Integrated workflow for studying BHB-HB signaling in vivo.

Section 4: Therapeutic Implications and Future Directions

The evidence strongly supports the role of BHB, delivered via BHB-HB, as a potent signaling molecule with significant therapeutic potential across a range of pathologies.

-

Neurological Disorders: By enhancing BDNF expression, reducing oxidative stress, and quelling neuroinflammation, BHB-HB is a promising candidate for diseases like Alzheimer's, Parkinson's, and traumatic brain injury.[5][8][17]

-

Metabolic Syndrome: The ability of BHB to improve metabolic regulation via FFAR3 and reduce inflammation associated with metabolic diseases warrants further investigation.[7]

-

Cardiovascular Disease: Recent studies suggest BHB can improve myocardial blood flow and cardiac output, indicating a potential role in treating heart failure.[16]

The primary advantage of BHB-HB is its ability to serve as a reliable "signaling prodrug." It provides a safe and effective method to induce the beneficial signaling effects of ketosis without dietary restriction.[2][21] Future research should focus on optimizing long-term dosing strategies, exploring its efficacy in other chronic inflammatory diseases, and translating the robust preclinical findings into human clinical trials.[6]

Conclusion

(R)-3-hydroxybutyl (R)-3-hydroxybutyrate represents a significant advancement in the field of metabolic therapeutics. It transcends the role of a simple energy source, acting as a sophisticated delivery system for the pleiotropic signaling molecule D-β-hydroxybutyrate. By modulating gene expression through epigenetic mechanisms, activating cell surface receptors, and inhibiting inflammatory complexes, BHB exerts powerful protective effects. The methodologies outlined in this guide provide a robust framework for researchers to further unravel its mechanisms and accelerate its development as a novel therapeutic agent for a wide spectrum of challenging diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. US20140194509A1 - Hydroxybutyrate ester and medical use thereof - Google Patents [patents.google.com]

- 3. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oral 28-day and developmental toxicity studies of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 12. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Multifaceted Influence of Beta-Hydroxybutyrate on Autophagy, Mitochondrial Metabolism, and Epigenetic Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 3-Hydroxybutyrate Regulates Energy Metabolism and Induces BDNF Expression in Cerebral Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Ketone Body, 3-Hydroxybutyrate: Minor Metabolite - Major Medical Manifestations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. Quantitative Determination of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate (Ketone Ester) and Its Metabolites Beta-hydroxybutyrate, 1-3-Butanediol, and Acetoacetate in Human Plasma Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. D-3-Hydroxybutyrate (Ketone) [randox.com]

- 21. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Core Mechanisms of Endogenous Versus Exogenous Ketosis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the biochemical and physiological distinctions between endogenous and exogenous ketosis. By elucidating the fundamental mechanisms, regulatory pathways, and metabolic consequences of each state, this document serves as a critical resource for designing robust experimental protocols and advancing therapeutic strategies that leverage ketone body metabolism.

The Foundations of Ketone Body Metabolism

Ketosis is a metabolic state defined by the elevation of ketone bodies in the blood.[1] These small, water-soluble molecules are produced primarily in the liver from the breakdown of fatty acids and serve as a crucial alternative energy source to glucose for various tissues, including the brain, heart, and skeletal muscle.[2][3] The principal ketone bodies are acetoacetate (AcAc), beta-hydroxybutyrate (BHB), and acetone.[4][5]

Ketogenesis: The Synthesis Pathway

Ketogenesis occurs within the mitochondrial matrix of liver cells (hepatocytes).[6][7] The process is initiated under conditions of limited carbohydrate availability, such as fasting or a low-carbohydrate diet, which leads to a surplus of acetyl-CoA from fatty acid β-oxidation.[2]

The key enzymatic steps are:

-

Thiolase: Two molecules of acetyl-CoA condense to form acetoacetyl-CoA.[7][8]

-

HMG-CoA Synthase: Acetoacetyl-CoA combines with another acetyl-CoA to form β-hydroxy-β-methylglutaryl-CoA (HMG-CoA).[7][8]

-

HMG-CoA Lyase: HMG-CoA is cleaved to produce acetoacetate and acetyl-CoA.[7][8]

-

β-Hydroxybutyrate Dehydrogenase: Acetoacetate can be reversibly reduced to D-β-hydroxybutyrate, the most abundant and stable ketone body in circulation.[4]

-

Spontaneous Decarboxylation: A small amount of acetoacetate spontaneously decarboxylates to form acetone, which is largely expelled via the breath and urine.[3][6]

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Ketogenesis - Wikipedia [en.wikipedia.org]

- 3. Ketone bodies - Wikipedia [en.wikipedia.org]

- 4. Ketone bodies: a review of physiology, pathophysiology and application of monitoring to diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ketobrainz.com [ketobrainz.com]

- 6. ketogenesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ketogenesis: Definition, Structures & Imbalance of Ketones [allen.in]

- 8. bio.libretexts.org [bio.libretexts.org]

Stereospecific synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate

An In-Depth Technical Guide to the Stereospecific Synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate

Introduction: The Significance of a Chiral Ketone Monoester

(R)-3-hydroxybutyl (R)-3-hydroxybutyrate is a ketone monoester that has garnered significant attention within the pharmaceutical and nutraceutical industries. It serves as a potent and efficient precursor to the ketone body (R)-β-hydroxybutyrate (BHB), capable of inducing a state of nutritional ketosis upon ingestion.[1][2][3] This metabolic state, characterized by elevated levels of ketone bodies in the blood, is being explored for its therapeutic potential in neurodegenerative diseases, as a performance-enhancing supplement for athletes, and in the management of various metabolic disorders.[1][2][4][5]

The biological activity of this compound is intrinsically linked to its specific stereochemistry. Both the alcohol and the acid moieties must possess the (R) configuration to be metabolically effective. Consequently, the development of robust, scalable, and highly stereoselective synthetic routes is paramount for its application in drug development and clinical research. This guide provides a comprehensive overview of field-proven methodologies for the synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, with a focus on enzymatic and chemo-catalytic strategies that ensure high stereochemical fidelity.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of a molecule with two distinct chiral centers demands precise stereochemical control. The primary routes developed for (R)-3-hydroxybutyl (R)-3-hydroxybutyrate can be broadly categorized as chemo-enzymatic, fully enzymatic, and chemo-catalytic.

-

Chemo-enzymatic Synthesis: This is arguably the most established and scalable approach. It leverages the exquisite enantioselectivity of enzymes for a key resolution step, followed by conventional chemical transformations to complete the synthesis. The use of enzymes under mild conditions often leads to exceptionally high enantiomeric purity.[1][6][7]

-

Fully Enzymatic Synthesis: This strategy relies on enzymes, particularly lipases, to perform multiple transformations, including the resolution of both chiral precursors and the final coupling reaction. This approach offers the benefits of green chemistry by operating under mild, environmentally benign conditions.[4]

-

Chemo-catalytic Synthesis: This route employs chiral metal catalysts, such as Ruthenium complexes, to perform asymmetric hydrogenations of prochiral ketones. This method is powerful for creating chiral centers with high efficiency and atom economy but can be sensitive to substrates and reaction conditions.[8][9][10]

The choice of strategy is often dictated by factors such as substrate availability, desired scale, cost of catalysts, and downstream purification requirements.

Caption: High-level overview of major synthetic pathways.

Chemo-Enzymatic Synthesis via Kinetic Resolution of (±)-β-Butyrolactone

This pathway is highly efficient and widely documented, starting from racemic β-butyrolactone and utilizing the lipase Candida antarctica B (CAL-B) for the key stereodifferentiating step.[4][7][11]

The Key Biocatalyst: Candida antarctica Lipase B (CAL-B)

CAL-B is the biocatalyst of choice for this synthesis due to its remarkable enantioselectivity, broad substrate tolerance, and high stability, especially when immobilized (e.g., Novozym® 435).[1][4][6][7] It operates via a serine hydrolase mechanism. In kinetic resolution, the enzyme selectively catalyzes the reaction of one enantiomer from a racemic mixture at a much higher rate than the other, enabling their separation.[12][13][14]

Workflow and Protocols

Caption: Workflow for chemo-enzymatic synthesis.

Protocol 1: Enzymatic Kinetic Resolution of (±)-β-Butyrolactone

This step isolates (R)-β-butyrolactone by selectively hydrolyzing the (S)-enantiomer.[1]

-

Objective: To produce enantioenriched (R)-β-butyrolactone (>95% ee).

-

Methodology:

-

In a suitable reaction vessel, dissolve racemic β-butyrolactone (1.0 equiv., e.g., 50 mmol) in methyl tert-butyl ether (MTBE, ~5 mL per mmol of lactone).[15][16]

-

Add immobilized Candida antarctica lipase B (CAL-B, e.g., Novozym® 435, ~6 mg per mmol of lactone).[15][16]

-

Stir the suspension at a controlled temperature (e.g., 25°C) for approximately 2 hours.[15][16]

-

Monitor the reaction progress via chiral GC to confirm ~50% conversion.

-

Upon completion, filter to remove the enzyme. The filtrate contains unreacted (R)-β-butyrolactone in MTBE, while the hydrolyzed (S)-3-hydroxybutanoic acid is primarily in the aqueous phase or can be removed with a mild aqueous base wash.

-

| Parameter | Value | Rationale |

| Enzyme | Immobilized CAL-B | High enantioselectivity for (S)-lactone hydrolysis; easy removal. |

| Solvent | MTBE | Good solvent for lactone; phase separation from aqueous product. |

| Temperature | 25°C | Optimal for enzyme activity and stability.[15][16] |

| Time | ~2 hours | Sufficient to achieve ~50% conversion for maximal ee of both product and starting material.[15][16] |

| Expected Yield | <50% (theoretical max) | Kinetic resolution inherently limits the yield of one enantiomer to 50%. |

| Expected Purity | >95% ee for (R)-lactone | High selectivity of CAL-B ensures high enantiomeric excess. |

Protocol 2: Synthesis of (R)-ethyl-3-hydroxybutyrate

The enantioenriched (R)-β-butyrolactone is ring-opened with ethanol.

-

Objective: To convert (R)-β-butyrolactone to its corresponding ethyl ester.

-

Methodology:

-

To the solution of (R)-β-butyrolactone in MTBE from the previous step (or using purified (R)-β-butyrolactone), add ethanol (excess, e.g., 2.0 equiv.).[15][16]

-

Add a catalytic amount of sulfuric acid (H₂SO₄, e.g., 0.2% v/v).[15][16]

-

Stir the mixture at room temperature (25°C) for 24-48 hours.[15][16]

-

Monitor the reaction for the disappearance of the lactone starting material (e.g., by TLC or GC).

-

Upon completion, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution), wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ethyl (R)-3-hydroxybutyrate. Purification can be achieved by distillation.

-

Protocol 3: Final Transesterification to Yield the Target Ester

This final step couples the two chiral fragments using the same highly selective enzyme.

-

Objective: To synthesize (R)-3-hydroxybutyl (R)-3-hydroxybutyrate.

-

Methodology:

-

Combine (R)-ethyl-3-hydroxybutyrate (1.0 equiv.) and (R)-1,3-butanediol (1.0 equiv.) in a reaction vessel.[6][15][16] Note: (R)-1,3-butanediol is often sourced commercially or can be synthesized via reduction of (R)-3-hydroxybutyric acid derivatives.[7]

-

Heat the mixture to 30-40°C under reduced pressure (e.g., 80 mmHg).[4][6][15][16] This is critical for removing the ethanol byproduct, which drives the reaction equilibrium towards the product.

-

Maintain the reaction for approximately 6 hours, monitoring by GC for the formation of the desired product and consumption of starting materials.[4][15][16]

-

Once complete, filter to remove the enzyme. The crude product can be purified by vacuum distillation to remove any unreacted starting materials.[1]

-

Alternative Strategy: Asymmetric Chemo-Catalysis

An alternative to enzymatic resolution for preparing the chiral precursors is the asymmetric hydrogenation of a prochiral ketone, such as ethyl acetoacetate. This method uses a transition metal catalyst, typically Ruthenium, complexed with a chiral ligand.[9][10]

Caption: Ruthenium-catalyzed asymmetric hydrogenation.

Principle of Asymmetric Hydrogenation

The catalyst system, often a complex of Ru(II) with a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine ligand (e.g., DPEN), creates a chiral environment.[8][9] Molecular hydrogen is activated by the metal center, and the catalyst complex preferentially docks to one face of the ketone's carbonyl group, delivering hydrogen stereoselectively to produce the desired (R)-alcohol.[8]

Representative Protocol: Asymmetric Hydrogenation of Ethyl Acetoacetate

-

Objective: To produce (R)-ethyl-3-hydroxybutyrate with high enantiomeric excess.

-

Methodology:

-

In an inert atmosphere glovebox, charge a pressure reactor with the chiral Ruthenium catalyst (e.g., Ru(OTf)--INVALID-LINK--, S/C ratio 1000:1).[8]

-

Add a degassed solvent, such as methanol.

-

Add the substrate, ethyl acetoacetate.

-

Seal the reactor, remove from the glovebox, and pressurize with hydrogen gas (e.g., 10 atm).[8]

-

Stir the reaction at a controlled temperature (e.g., 25-50°C) until hydrogen uptake ceases or GC analysis indicates complete conversion.

-

Vent the reactor and concentrate the reaction mixture. The product can be purified by distillation.

-

| Parameter | Value | Rationale |

| Catalyst | Chiral Ru(II) Complex | High activity and enantioselectivity for ketone hydrogenation.[8][17] |

| Hydrogen Source | H₂ Gas | Atom-economical and clean reducing agent.[8] |

| Conditions | 10 atm H₂, 25-50°C | Provides sufficient driving force for the reaction while maintaining catalyst stability and selectivity.[8] |

| Expected Purity | >95% ee | Modern catalyst systems routinely achieve high enantioselectivity.[8] |

Analytical Validation and Quality Control

Confirming the stereochemical purity of the final product and key intermediates is a critical, self-validating step in any stereospecific synthesis.

| Technique | Principle | Application |

| Chiral Gas Chromatography (GC) | Separation of enantiomers on a chiral stationary phase column. | Excellent for determining the enantiomeric excess (ee%) of volatile intermediates like ethyl 3-hydroxybutyrate and the final product.[18] |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers on a chiral stationary phase column, often polysaccharide-based. | Broadly applicable for determining ee% of both intermediates and the final, less volatile product. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Formation of diastereomers using a chiral derivatizing agent (e.g., Mosher's acid chloride) results in distinguishable signals in the NMR spectrum.[19][20] | Used to determine ee% and can also help in assigning absolute configuration.[19] |

| Polarimetry | Measures the rotation of plane-polarized light by a chiral sample. | A classical method for confirming the presence of a specific enantiomer, though less precise for accurate ee% determination compared to chromatography.[18] |

Summary of Synthetic Pathways

| Pathway | Key Reagents/Catalysts | Typical Yield | Stereochemical Purity | Advantages | Disadvantages |

| Chemo-Enzymatic | Racemic β-butyrolactone, CAL-B, H₂SO₄, (R)-1,3-butanediol | ~40-48% (overall from racemate)[4][16] | >90% dr, >95% ee[4][16] | High stereoselectivity, mild conditions, well-established. | Multi-step, theoretical yield limited by resolution step. |

| Enzymatic Resolution | Racemic ethyl 3-hydroxybutyrate, CAL-B, (R)-1,3-butanediol | ~40-48% (from racemate)[4][16] | >90% dr, >91% ee[4][16] | Green chemistry, mild conditions. | Equilibrium-driven final step requires byproduct removal. |

| Asymmetric Hydrogenation | Ethyl acetoacetate, Chiral Ru-catalyst, H₂ | >95% | >96% ee[8] | High atom economy, high yield, fewer steps for precursor. | Expensive and air-sensitive catalysts, high-pressure equipment. |

Conclusion

The stereospecific synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate is most reliably achieved through chemo-enzymatic pathways that capitalize on the exceptional selectivity of Candida antarctica lipase B. The route beginning with the kinetic resolution of racemic β-butyrolactone is particularly robust and provides high-purity material.[7] For processes where catalyst cost and specialized equipment are less prohibitive, asymmetric hydrogenation offers a more atom-economical and direct route to the key chiral precursors.[8] The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to produce this therapeutically important molecule with the required stereochemical integrity.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Efficient synthesis of the ketone body ester (R)-3-hydroxybutyryl-(R)-3-hydroxybutyrate and its (S,S) enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stereoselectivity in Asymmetric Catalysis: The Case of Ruthenium-Catalyzed Ketone Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jocpr.com [jocpr.com]

- 14. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 18. Determination of enantiomeric excess [ch.ic.ac.uk]

- 19. pubs.acs.org [pubs.acs.org]

- 20. individual.utoronto.ca [individual.utoronto.ca]

Role of 3-Hydroxybutyl-3-hydroxybutyrate in cellular metabolism

An In-Depth Technical Guide to the Role of 3-Hydroxybutyl-3-hydroxybutyrate in Cellular Metabolism

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (BHB-HBB), a ketone monoester, represents a significant advancement in the study of metabolic physiology and therapeutics. Developed as an efficient oral method to induce a state of nutritional ketosis, its metabolic products transcend the simple role of an alternative fuel source.[1][2] Upon hydrolysis, it yields (R)-3-hydroxybutyrate (BHB) and 1,3-butanediol, which are subsequently converted to BHB. This guide provides a comprehensive technical overview of the metabolic fate of BHB-HBB, its function as a high-efficiency energy substrate, and its emerging role as a potent signaling molecule with profound effects on epigenetic regulation. We will explore the underlying biochemical pathways, detail robust experimental methodologies for its study, and present its therapeutic potential.

Introduction: The Advent of Exogenous Ketosis

Under conditions of limited glucose availability, such as prolonged fasting or a ketogenic diet, the liver produces ketone bodies—primarily D-β-hydroxybutyrate (BHB) and acetoacetate—from fatty acid oxidation.[2][3] These molecules serve as a critical alternative energy source for extrahepatic tissues, including the brain, heart, and skeletal muscle.[4] While the physiological state of ketosis has been associated with numerous therapeutic benefits, achieving and maintaining it through dietary restriction is often challenging and impractical.[2]

(R)-3-hydroxybutyl (R)-3-hydroxybutyrate was synthesized to provide a palatable and reliable method for elevating blood ketone levels, thereby bypassing the need for strict dietary adherence.[2] Its administration offers a novel and controllable approach to investigate the multifaceted roles of ketone bodies, separating their metabolic and signaling functions from the confounding variables of extreme dieting.[5] This guide delves into the core mechanisms that make BHB-HBB a pivotal tool in metabolic research and drug development.

The Metabolic Journey: From Ingestion to Cellular Fuel

The metabolic pathway of BHB-HBB is a two-stage process involving its initial breakdown and the subsequent utilization of its constituent parts.

Hydrolysis and Conversion

Following oral ingestion, BHB-HBB is not detected intact in systemic circulation.[2] It is rapidly hydrolyzed by esterases, likely in the gut and liver, into its two components:

-

(R)-3-hydroxybutyrate (BHB): This is the primary circulating ketone body and is immediately available for tissue uptake.

-

(R)-1,3-butanediol: This alcohol is transported to the liver, where it is metabolized by alcohol and aldehyde dehydrogenases into D-β-hydroxybutyrate and acetoacetate.[2]

This dual-input system ensures a rapid and sustained elevation of blood ketone levels. Studies in healthy adults have demonstrated that a single dose of BHB-HBB can elevate plasma BHB and acetoacetate levels to millimolar concentrations within 1-2 hours.[2][6]

References

- 1. Oral 28-day and developmental toxicity studies of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. β-Hydroxybutyrate: A Signaling Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ketone bodies - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of 3-Hydroxybutyl-3-hydroxybutyrate in Human Plasma using LC-MS/MS

Abstract

This application note presents a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate (BHB-HB), a widely used exogenous ketone ester, in human plasma. The protocol utilizes a straightforward protein precipitation for sample preparation, followed by a robust chromatographic separation. This method is designed for high-throughput analysis, making it ideal for pharmacokinetic (PK) studies, therapeutic drug monitoring, and metabolic research in drug development. All procedures are established in accordance with international bioanalytical method validation guidelines to ensure data integrity and reliability.[1][2]

Introduction: The "Why" of Quantifying BHB-HB

(R)-3-hydroxybutyl (R)-3-hydroxybutyrate is an exogenous ketone monoester designed to induce a state of nutritional ketosis rapidly and safely.[3][4] Upon ingestion, it is hydrolyzed by gut and liver esterases into two key metabolites: (R)-3-hydroxybutyrate (β-hydroxybutyrate or BHB), the most abundant ketone body, and (R)-1,3-butanediol, which is subsequently converted in the liver to more ketone bodies.[4][5] This process effectively elevates circulating ketone levels, providing an alternative energy source to glucose for tissues like the brain and muscles.[3][6][7]

The therapeutic and performance-enhancing potential of BHB-HB is under investigation for a range of applications, from metabolic diseases and neurodegenerative disorders to enhancing athletic performance.[6][8] Accurate quantification of the parent ester in plasma is therefore critical for:

-

Pharmacokinetic (PK) Modeling: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

-

Bioavailability Studies: Assessing the rate and extent to which the active moieties reach systemic circulation.

-

Dose-Response Relationship: Correlating the administered dose with circulating concentrations and physiological effects.

-

Understanding Metabolic Fate: Differentiating between the intact ester and its primary metabolites to fully characterize its metabolic pathway.[9][10]

This method addresses the analytical challenge of accurately measuring the parent ester, which is often present at low concentrations due to its rapid hydrolysis in vivo.[3]

Principle of the Method

This protocol is based on the principle of liquid chromatography-tandem mass spectrometry (LC-MS/MS) , the gold standard for quantitative bioanalysis due to its superior sensitivity and selectivity.

The workflow involves three core stages:

-

Sample Preparation: A simple and efficient protein precipitation step is employed to remove high-molecular-weight interferences (e.g., plasma proteins) while ensuring high recovery of the analyte.

-

Chromatographic Separation: A reverse-phase C18 column is used to separate the BHB-HB ester from its more polar metabolites (like BHB and 1,3-butanediol) and other endogenous plasma components.[9][10] This separation is crucial to prevent ion suppression and ensure accurate quantification.

-

Mass Spectrometric Detection: The analyte is ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly selective detection method monitors a specific precursor-to-product ion transition for the analyte and its stable isotope-labeled internal standard (SIL-IS), ensuring unambiguous identification and quantification.

Metabolic Pathway of Exogenous BHB-HB

To appreciate the importance of specifically measuring the parent ester, it is essential to understand its metabolic journey after ingestion.

Caption: Metabolic fate of ingested (R)-3-hydroxybutyl (R)-3-hydroxybutyrate.

Detailed Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Recommended Supplier |

| (R)-3-Hydroxybutyl (R)-3-hydroxybutyrate | ≥98% Purity | Sigma-Aldrich, Cayman Chemical |

| (R)-3-Hydroxybutyl (R)-3-hydroxybutyrate-d6 (SIL-IS) | ≥98% Purity, 99 atom % D | Alsachim, Toronto Research Chemicals |

| Acetonitrile (ACN) | LC-MS Grade | Fisher Scientific, Honeywell |

| Methanol (MeOH) | LC-MS Grade | Fisher Scientific, Honeywell |

| Formic Acid (FA) | LC-MS Grade | Thermo Scientific, Sigma-Aldrich |

| Ultrapure Water | 18.2 MΩ·cm | Milli-Q® System or equivalent |

| Human Plasma (K2EDTA) | Pooled, Screened | BioIVT, Seralab |

Preparation of Stock and Working Solutions

-

Causality: Preparing accurate stock and working solutions is the foundation of a reliable calibration curve. Using a SIL-IS is critical as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, correcting for variations during sample preparation and injection.[9]

-

Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of BHB-HB and its SIL-IS into separate volumetric flasks. Dissolve in methanol to prepare 1 mg/mL stock solutions. Store at -20°C.

-

Working Standard (CS) Solutions: Serially dilute the BHB-HB primary stock with 50:50 ACN:Water to prepare a series of working standards for the calibration curve (e.g., ranging from 10 ng/mL to 10,000 ng/mL).

-

Working Internal Standard (IS) Solution (100 ng/mL): Dilute the SIL-IS primary stock with 50:50 ACN:Water to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

-

Causality: Protein precipitation with a high concentration of organic solvent is a rapid and effective method to denature and remove abundant plasma proteins, which would otherwise foul the LC column and ion source. Acetonitrile is chosen for its efficiency in precipitating proteins while keeping small molecules like BHB-HB in solution.

-

Aliquoting: Label 1.5 mL microcentrifuge tubes. Pipette 50 µL of plasma samples, calibration standards, or quality control (QC) samples into the corresponding tubes.

-

Precipitation: Add 200 µL of the working IS solution (100 ng/mL in ACN) to each tube. The high ACN concentration serves as the precipitation agent.

-

Vortexing: Cap and vortex vigorously for 1 minute to ensure complete protein denaturation and mixing.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer 150 µL of the clear supernatant to a 96-well plate or autosampler vials for LC-MS/MS analysis.

Caption: Streamlined sample preparation workflow using protein precipitation.

LC-MS/MS Instrumentation and Conditions

-